Biphenyl-2-carboxylic acid (2-aminophenyl)amide
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Overview
Description
Biphenyl-2-carboxylic acid (2-aminophenyl)amide is an organic compound that belongs to the class of carboxamides It is characterized by a biphenyl structure with a carboxylic acid group at the second position and an amide group derived from 2-aminophenyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-2-carboxylic acid (2-aminophenyl)amide typically involves the amidation of Biphenyl-2-carboxylic acid with 2-aminophenylamine. The reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. Common catalysts include carbodiimides or triazines, which facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Biphenyl-2-carboxylic acid (2-aminophenyl)amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the biphenyl structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Biphenyl-2-carboxylic acid (2-aminophenyl)amide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of Biphenyl-2-carboxylic acid (2-aminophenyl)amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-2-carboxylic acid: Lacks the amide group but shares the biphenyl structure.
2-Aminobiphenyl: Contains the amine group but lacks the carboxylic acid moiety.
Biphenyl-4-carboxylic acid: Similar structure but with the carboxylic acid group at the fourth position.
Uniqueness
Biphenyl-2-carboxylic acid (2-aminophenyl)amide is unique due to the presence of both the carboxylic acid and amide groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H16N2O |
---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
N-(2-aminophenyl)-2-phenylbenzamide |
InChI |
InChI=1S/C19H16N2O/c20-17-12-6-7-13-18(17)21-19(22)16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-13H,20H2,(H,21,22) |
InChI Key |
IYMHTSWLIVVZEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC=C3N |
Origin of Product |
United States |
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